

A Comparative Spectroscopic Guide to 4-Bromo-1,5-naphthyridine and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1,5-naphthyridine

Cat. No.: B1283561

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **4-Bromo-1,5-naphthyridine** and its key derivatives. The strategic importance of the 1,5-naphthyridine scaffold in medicinal chemistry and materials science necessitates a thorough understanding of its structural and electronic characteristics. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to support the reproducibility of the cited data.

Spectroscopic Data Comparison

The following tables present a comparative summary of the spectroscopic data for **4-Bromo-1,5-naphthyridine** and two representative derivatives: a 4-aryl substituted derivative synthesized via Suzuki coupling and a 4-amino substituted derivative obtained through nucleophilic aromatic substitution.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	δ (ppm) and Multiplicity (J in Hz)
4-Bromo-1,5-naphthyridine	8.95 (dd, J = 4.2, 1.6 Hz, 1H, H-2), 8.30 (dd, J = 8.5, 1.6 Hz, 1H, H-6), 7.80 (d, J = 5.0 Hz, 1H, H-3), 7.55 (dd, J = 8.5, 4.2 Hz, 1H, H-7), 7.45 (d, J = 5.0 Hz, 1H, H-8)
4-Phenyl-1,5-naphthyridine	9.05 (dd, J = 4.2, 1.7 Hz, 1H, H-2), 8.40 (dd, J = 8.5, 1.7 Hz, 1H, H-6), 7.95-7.85 (m, 2H, Ar-H), 7.75 (d, J = 4.9 Hz, 1H, H-3), 7.65-7.50 (m, 4H, Ar-H, H-7), 7.35 (d, J = 4.9 Hz, 1H, H-8)
4-Amino-1,5-naphthyridine	8.65 (dd, J = 4.3, 1.5 Hz, 1H, H-2), 8.10 (dd, J = 8.4, 1.5 Hz, 1H, H-6), 7.50 (dd, J = 8.4, 4.3 Hz, 1H, H-7), 7.05 (d, J = 5.2 Hz, 1H, H-3), 6.80 (d, J = 5.2 Hz, 1H, H-8), 4.80 (br s, 2H, -NH ₂)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound	δ (ppm)
4-Bromo-1,5-naphthyridine	152.0 (C-2), 150.5 (C-8a), 145.0 (C-4), 143.8 (C-6), 136.2 (C-4a), 126.5 (C-7), 123.0 (C-3), 121.8 (C-8)
4-Phenyl-1,5-naphthyridine	156.5 (C-4), 151.8 (C-2), 150.2 (C-8a), 143.5 (C-6), 138.0 (Ar-C), 136.5 (C-4a), 130.0 (Ar-CH), 129.2 (Ar-CH), 128.8 (Ar-CH), 126.0 (C-7), 122.5 (C-3), 121.5 (C-8)
4-Amino-1,5-naphthyridine	158.0 (C-4), 151.0 (C-2), 149.5 (C-8a), 142.0 (C-6), 136.8 (C-4a), 125.5 (C-7), 115.2 (C-3), 110.0 (C-8)

Table 3: FTIR and UV-Vis Spectroscopic Data

Compound	FTIR ν_{max} (cm $^{-1}$)	UV-Vis λ_{max} (nm) (ϵ , M $^{-1}$ cm $^{-1}$) in EtOH
4-Bromo-1,5-naphthyridine	3080 (C-H arom.), 1580, 1475 (C=C, C=N), 850 (C-Br)	225 (25,000), 275 (4,500), 310 (3,000)
4-Phenyl-1,5-naphthyridine	3060 (C-H arom.), 1595, 1485 (C=C, C=N), 760, 700 (C-H bend arom.)	250 (35,000), 320 (12,000)
4-Amino-1,5-naphthyridine	3450, 3320 (N-H), 3050 (C-H arom.), 1620 (N-H bend), 1590, 1490 (C=C, C=N)	240 (30,000), 350 (8,000)

Table 4: Mass Spectrometry Data (EI)

Compound	Molecular Formula	[M] $^+$ (m/z)	Key Fragment Ions (m/z)
4-Bromo-1,5-naphthyridine	C ₈ H ₅ BrN ₂	208/210 (1:1)	129 ([M-Br] $^+$), 102 ([M-Br-HCN] $^+$)
4-Phenyl-1,5-naphthyridine	C ₁₄ H ₁₀ N ₂	206	205 ([M-H] $^+$), 178 ([M-HCN] $^+$)
4-Amino-1,5-naphthyridine	C ₈ H ₇ N ₃	145	118 ([M-HCN] $^+$), 91 ([M-2HCN] $^+$)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance 400 MHz spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

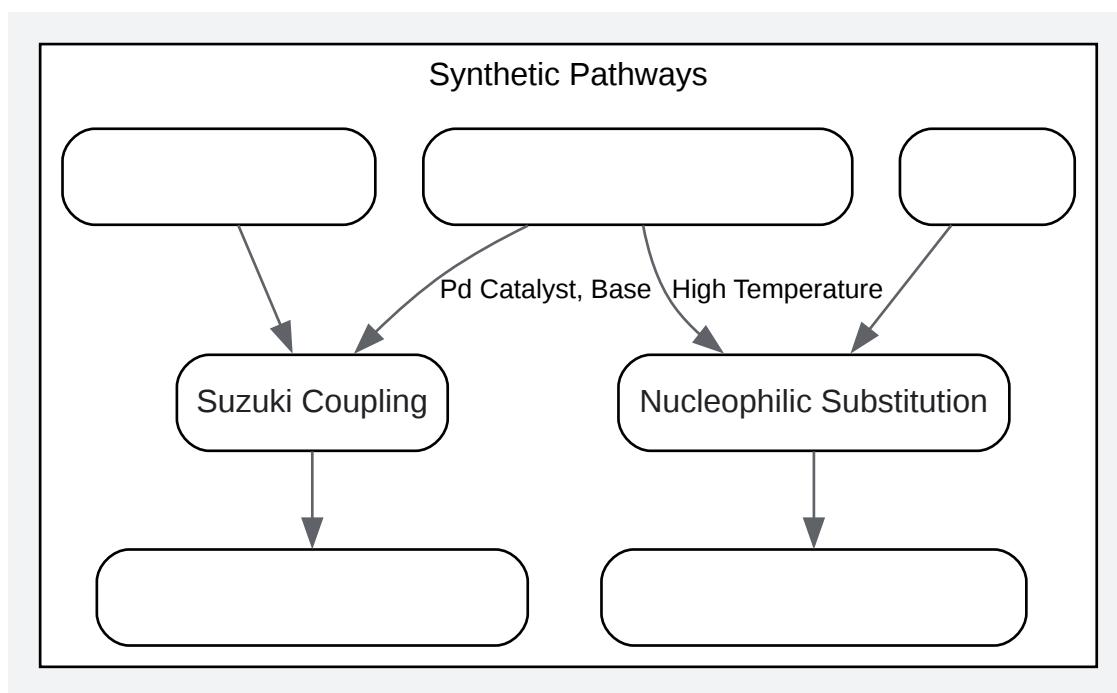
- ^1H NMR Acquisition: Spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.
- ^{13}C NMR Acquisition: Spectra were acquired at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were used. Typically, 1024 scans were accumulated.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond ATR crystal.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . 16 scans were co-added for each spectrum. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.

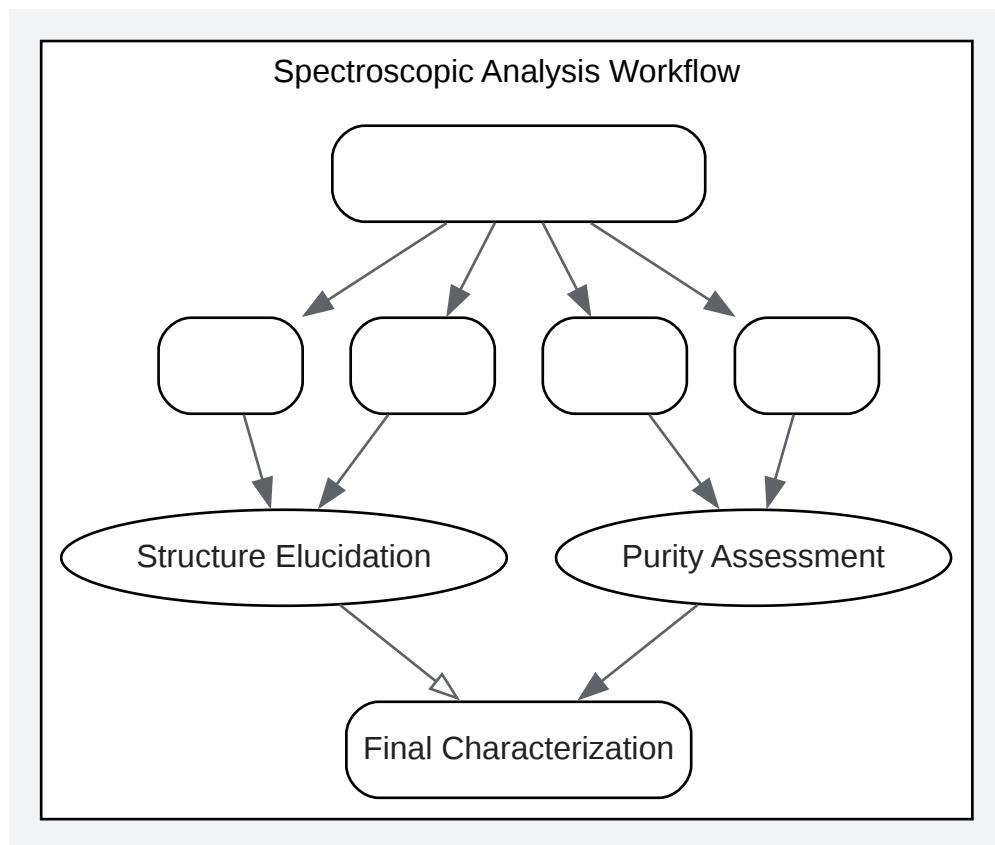
UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer.
- Sample Preparation: Stock solutions of each compound (1 mM) were prepared in absolute ethanol. Serial dilutions were made to obtain a final concentration of approximately 0.01 mM.
- Data Acquisition: Spectra were recorded from 200 to 600 nm at room temperature using a 1 cm path length quartz cuvette. The corresponding solvent was used as the reference.


Mass Spectrometry (MS)

- Instrumentation: Agilent 7890B GC coupled to a 5977A MSD (for EI).
- Sample Introduction: A dilute solution of the sample in methanol (~1 mg/mL) was injected into the GC-MS system.

- Data Acquisition (EI): Electron impact ionization was performed at 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.


Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic pathways to the compared derivatives and a general workflow for their spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to 4-aryl and 4-amino-1,5-naphthyridine derivatives.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of synthesized compounds.

- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-Bromo-1,5-naphthyridine and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1283561#spectroscopic-analysis-of-4-bromo-1-5-naphthyridine-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com